Home > Products > Screening Compounds P80170 > Bicalutamide Sulfoxide
Bicalutamide Sulfoxide - 945419-64-7

Bicalutamide Sulfoxide

Catalog Number: EVT-1446812
CAS Number: 945419-64-7
Molecular Formula: C18H14F4N2O3S
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bicalutamide

Compound Description: Bicalutamide is a non-steroidal antiandrogen drug primarily used to treat prostate cancer. It functions as an androgen receptor antagonist, competing with androgens like testosterone and dihydrotestosterone for binding sites on the androgen receptor. [, , , , , , , , , , , , ] This action inhibits androgen receptor signaling, crucial for prostate cancer cell growth and proliferation. Bicalutamide is known for its favorable safety and tolerability profile compared to other antiandrogens like flutamide. [, ]

Relevance: Bicalutamide Sulfoxide is a direct metabolite of Bicalutamide. The structural difference lies in the presence of an oxygen atom double-bonded to the sulfur atom in the sulfoxide, absent in Bicalutamide. [, , ]

Enzalutamide

Compound Description: Enzalutamide is another potent oral androgen receptor inhibitor used in treating metastatic castration-resistant prostate cancer (CRPC). [, , ] Clinical trials have shown Enzalutamide to be more effective than Bicalutamide in improving survival rates for men with CRPC. []

Relevance: Enzalutamide shares a similar chemical structure and mechanism of action with Bicalutamide, both acting as androgen receptor antagonists. [, ] While the core structure differs, both contain an aryl-substituted amide group linked to a substituted phenyl ring, contributing to their similar binding affinities to the androgen receptor. [, ]

Apalutamide

Compound Description: Apalutamide (ARN-509) is a selective androgen receptor antagonist developed for treating prostate cancer. Unlike Bicalutamide, Apalutamide does not exhibit antagonist-to-agonist switch, making it potentially more effective in suppressing androgen receptor signaling. []

Relevance: Apalutamide shares a structural resemblance to Bicalutamide and Enzalutamide. All three compounds possess an aryl-substituted amide group, though the substituents on the aryl rings and the linker moieties differ. [] These structural similarities contribute to their shared ability to bind to the androgen receptor and exert antiandrogenic effects.

Niclosamide

Compound Description: Niclosamide, originally an antihelminthic drug, has demonstrated potential anticancer activity. Studies show that Niclosamide effectively inhibits androgen receptor variants, particularly AR-V7, commonly implicated in resistance to antiandrogens like Bicalutamide and Enzalutamide. []

Relevance: While Niclosamide doesn't directly resemble Bicalutamide Sulfoxide structurally, it's considered related due to its ability to target and inhibit androgen receptor variants. [] These variants, often overexpressed in Bicalutamide-resistant prostate cancer cells, contribute to treatment resistance. [] By inhibiting these variants, Niclosamide can potentially resensitize cancer cells to Bicalutamide. []

Thalidomide

Compound Description: Thalidomide is a drug with immunomodulatory and antiangiogenic properties. It's used in treating multiple myeloma and other conditions. In the context of androgen receptor degradation, Thalidomide serves as a ligand for E3 ubiquitin ligases. []

Relevance: Thalidomide is linked to Bicalutamide Sulfoxide through its incorporation into PROTACs (PROteolysis-TArgeting Chimeras). [] Researchers designed and synthesized PROTACs consisting of Bicalutamide analogs linked to Thalidomide to target the androgen receptor for degradation. [] While structurally diverse, their connection lies in their functional roles within the PROTAC molecule, aiming to degrade the androgen receptor. []

Bicalutamide Analogs with Chiral Sulfoxide Groups

Compound Description: These novel compounds are designed as potential androgen receptor antagonists with enhanced biological activity. [] The inclusion of a chiral sulfoxide group introduces an additional stereogenic center, leading to diastereomers with distinct biological properties. []

Relevance: These analogs are directly related to Bicalutamide Sulfoxide as they share the core structure of Bicalutamide with the addition of a chiral sulfoxide group. [] The presence of this group creates diastereomers with potentially different binding affinities and activities compared to Bicalutamide Sulfoxide. []

Overview

Bicalutamide sulfoxide is a derivative of bicalutamide, an antiandrogen medication primarily used in the treatment of prostate cancer. This compound has gained attention for its potential enhanced biological activity compared to its parent compound, making it a subject of interest in medicinal chemistry and cancer research. Bicalutamide itself is known for its ability to inhibit the action of androgens, which are hormones that can promote the growth of prostate cancer cells.

Source

Bicalutamide was first synthesized in the 1970s and has been widely studied for its pharmacological properties. The sulfoxide derivative has emerged from ongoing research aimed at improving the efficacy and selectivity of bicalutamide in targeting androgen receptors. Various synthetic methods have been developed to produce bicalutamide sulfoxide, focusing on optimizing yield and purity while minimizing environmental impact .

Classification

Bicalutamide sulfoxide belongs to the class of organic compounds known as sulfoxides, which are characterized by a sulfur atom bonded to an oxygen atom and two carbon groups. It is classified as a pharmaceutical compound due to its application in cancer treatment.

Synthesis Analysis

Methods

The synthesis of bicalutamide sulfoxide involves several steps, typically starting from bicalutamide or its sulfide precursor. One effective method utilizes m-chloroperbenzoic acid as an oxidizing agent to convert the sulfide into the corresponding sulfoxide. This reaction can be performed under mild conditions, allowing for high yields and purity .

Technical Details

  1. Starting Materials: The synthesis often begins with N-(4-cyano-3-(trifluoromethyl)phenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide.
  2. Oxidation Reaction: The oxidation is typically conducted using m-chloroperbenzoic acid in a solvent such as dichloromethane at low temperatures (0 °C) to control the reaction rate and minimize by-products.
  3. Purification: Post-reaction purification may involve recrystallization or chromatography to isolate the desired sulfoxide product.
Molecular Structure Analysis

Structure

Bicalutamide sulfoxide features a chiral sulfur center, which contributes to its stereochemistry. The structural formula can be represented as follows:

C18H19F4N2O3S\text{C}_{18}\text{H}_{19}\text{F}_4\text{N}_2\text{O}_3\text{S}

Data

  • Molecular Weight: Approximately 392.42 g/mol
  • Chirality: The presence of a chiral sulfur atom leads to diastereomers, which exhibit different biological activities .
Chemical Reactions Analysis

Reactions

The primary reaction involved in synthesizing bicalutamide sulfoxide is the oxidation of bicalutamide sulfide:

  1. Oxidation:
    R SH+mCPBAR SO+H2O\text{R SH}+\text{mCPBA}\rightarrow \text{R SO}+\text{H}_2\text{O}
    where R represents the bicalutamide structure.

Technical Details

The reaction conditions are crucial for achieving the desired product without excessive formation of by-products such as sulfones. Reaction monitoring via thin-layer chromatography is commonly employed to track progress and optimize yield .

Mechanism of Action

Process

Bicalutamide sulfoxide acts primarily as an androgen receptor antagonist, similar to bicalutamide, but may exhibit improved binding affinity or selectivity due to structural modifications that enhance interactions with the receptor .

Data

In vitro studies have shown that certain analogs of bicalutamide sulfoxide possess enhanced anticancer activity against various prostate cancer cell lines compared to their parent compound, indicating a potentially more effective therapeutic profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during synthesis to avoid overoxidation .
Applications

Bicalutamide sulfoxide is primarily researched for its potential applications in oncology, specifically in treating prostate cancer. Its enhanced biological activity compared to traditional bicalutamide suggests it could serve as a more effective therapeutic option for patients, particularly those with advanced or resistant forms of the disease . Ongoing studies aim to further elucidate its pharmacological profile and optimize its use in clinical settings.

Properties

CAS Number

945419-64-7

Product Name

Bicalutamide Sulfoxide

IUPAC Name

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(R)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide

Molecular Formula

C18H14F4N2O3S

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28+/m0/s1

InChI Key

MHWPKBKCPXTKJS-YMGMXPECSA-N

SMILES

CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Synonyms

USP Bicalutamide Related Compound A; (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methyl-propanamide);

Canonical SMILES

CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@](C[S@@](=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.